2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
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Overview
Description
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is a chemical compound with the molecular formula C11H18BNO3 and a molecular weight of 223.0781 g/mol . This compound is notable for its use as a building block in pharmaceutical and chemical research, particularly in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole typically involves the reaction of 2,5-dimethyl-1,3-oxazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boronate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized oxazoles .
Scientific Research Applications
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole involves its ability to act as a boronate ester, which can interact with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but contains an aniline group instead of an oxazole ring.
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an oxazole ring.
Uniqueness
The uniqueness of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole lies in its specific combination of the oxazole ring and the boronate ester group, which imparts distinct chemical reactivity and versatility in various synthetic applications .
Properties
Molecular Formula |
C11H18BNO3 |
---|---|
Molecular Weight |
223.08 g/mol |
IUPAC Name |
2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C11H18BNO3/c1-7-9(13-8(2)14-7)12-15-10(3,4)11(5,6)16-12/h1-6H3 |
InChI Key |
WHEBROJTPUYGIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=N2)C)C |
Origin of Product |
United States |
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